5'-O-DMT-N4-Bz-2'-F-dC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

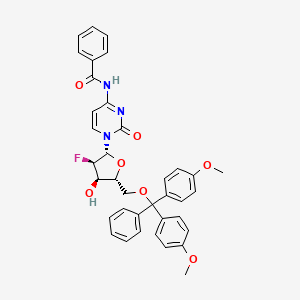

2D Structure

3D Structure

Properties

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H34FN3O7/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-33(42)32(38)35(48-30)41-22-21-31(40-36(41)44)39-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,42H,23H2,1-2H3,(H,39,40,43,44)/t30-,32-,33-,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIBEZUVTIPFOJ-NHASGABXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H34FN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 5'-O-DMT-N4-Bz-2'-F-dC: A Modified Nucleoside for Advanced Oligonucleotide Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5'-O-DMT-N4-Bz-2'-F-dC, a crucial building block in the synthesis of therapeutic oligonucleotides. We delve into its chemical properties, its role in enhancing the stability and efficacy of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), and detailed protocols for its incorporation and the subsequent analysis of the resulting modified oligonucleotides. This document is intended to be a valuable resource for researchers and professionals in the fields of nucleic acid chemistry, pharmacology, and drug development, offering both foundational knowledge and practical guidance for the application of this modified nucleoside in cutting-edge therapeutic strategies.

Introduction to this compound

This compound is a chemically modified deoxycytidine nucleoside analog. Its structure is characterized by three key modifications to the standard deoxycytidine molecule:

-

A 5'-O-Dimethoxytrityl (DMT) group: This acid-labile protecting group is essential for automated solid-phase oligonucleotide synthesis. It protects the 5'-hydroxyl group during the coupling of phosphoramidites, preventing self-polymerization, and is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.

-

An N4-Benzoyl (Bz) group: This base-labile group protects the exocyclic amine of the cytosine base. This protection is necessary to prevent unwanted side reactions during the oligonucleotide synthesis process.

-

A 2'-Fluorine (2'-F) modification: The substitution of the hydroxyl group at the 2' position of the ribose sugar with a fluorine atom is a critical modification for therapeutic oligonucleotides. This modification confers several advantageous properties, including increased nuclease resistance and enhanced binding affinity to target RNA sequences.

These modifications make this compound a vital phosphoramidite (B1245037) monomer for the synthesis of stabilized and highly specific oligonucleotides for a range of therapeutic applications, including antisense therapy and RNA interference.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C37H34FN3O7 |

| Molecular Weight | 651.68 g/mol |

| CAS Number | 146954-77-0 |

| Appearance | White to off-white powder |

| Solubility | Soluble in acetonitrile, dichloromethane |

| Storage | -20°C, under inert atmosphere |

Impact of the 2'-Fluoro Modification on Oligonucleotide Properties

The introduction of a fluorine atom at the 2' position of the sugar moiety has profound effects on the properties of the resulting oligonucleotide. These enhancements are critical for the development of effective nucleic acid-based therapeutics.

Enhanced Nuclease Resistance

Oligonucleotides are susceptible to degradation by nucleases present in biological fluids. The 2'-fluoro modification provides steric hindrance and alters the sugar pucker, making the phosphodiester backbone less accessible to nuclease cleavage. When combined with a phosphorothioate (B77711) (PS) backbone, the 2'-F modification synergistically increases the oligonucleotide's half-life in serum, a crucial factor for in vivo applications. While specific half-life values are sequence and context-dependent, studies have consistently shown a significant increase in stability for 2'-F modified oligonucleotides compared to their unmodified counterparts.

Increased Binding Affinity and Thermal Stability

The electronegativity of the fluorine atom influences the sugar conformation, favoring a C3'-endo pucker, which is characteristic of A-form helices (RNA-like). This pre-organization of the sugar moiety leads to a more favorable entropy of binding when the oligonucleotide hybridizes with its target RNA. The result is a significant increase in the thermal stability (Tm) of the duplex.

| Duplex Type | Change in Melting Temperature (Tm) per 2'-F Modification |

| 2'-F-Oligonucleotide : RNA | ~ +2.0 °C |

| 2'-F-Oligonucleotide : DNA | ~ +1.3 °C |

Note: These values are approximate and can vary depending on the sequence, salt concentration, and other experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of oligonucleotides containing this compound and for the subsequent evaluation of their key properties.

Solid-Phase Oligonucleotide Synthesis using Phosphoramidite Chemistry

The incorporation of this compound into an oligonucleotide is achieved through standard automated solid-phase synthesis. The process involves a series of repeated cycles, with each cycle adding one nucleotide to the growing chain.

Materials:

-

This compound phosphoramidite

-

Other required phosphoramidites (A, G, T, etc.)

-

Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside

-

Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

-

Oxidizing solution (e.g., Iodine/water/pyridine)

-

Capping solution (e.g., Acetic anhydride/lutidine/THF)

-

Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)

Procedure:

-

Deprotection (Detritylation): The DMT group is removed from the 5'-hydroxyl of the nucleoside attached to the solid support by treatment with the deblocking solution. The resulting orange-colored trityl cation can be monitored spectrophotometrically to assess coupling efficiency.

-

Coupling: The this compound phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

-

These four steps are repeated for each nucleotide to be added to the sequence.

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the benzoyl and other base-protecting groups, as well as the phosphate-protecting groups, are removed by incubation with the cleavage and deprotection solution at an elevated temperature.

-

Purification: The synthesized oligonucleotide is purified, typically by reverse-phase or ion-exchange high-performance liquid chromatography (HPLC).

Thermal Melting (Tm) Analysis

Objective: To determine the melting temperature of a duplex formed by the 2'-F modified oligonucleotide and its complementary strand.

Materials:

-

Purified 2'-F modified oligonucleotide

-

Purified complementary DNA or RNA oligonucleotide

-

Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

-

UV-Vis spectrophotometer with a temperature controller

Procedure:

-

Anneal the 2'-F modified oligonucleotide and its complement by mixing equimolar amounts in the melting buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

-

Place the annealed duplex solution in a quartz cuvette in the spectrophotometer.

-

Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

-

The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the inflection point of the melting curve (the maximum of the first derivative).[1]

Nuclease Stability Assay

Objective: To assess the resistance of the 2'-F modified oligonucleotide to degradation by nucleases.

Materials:

-

Purified 2'-F modified oligonucleotide

-

Control unmodified oligonucleotide

-

Fetal Bovine Serum (FBS) or specific exonucleases (e.g., snake venom phosphodiesterase for 3' exonuclease activity)

-

Incubation buffer

-

Polyacrylamide gel electrophoresis (PAGE) equipment or HPLC

Procedure:

-

Incubate a known amount of the 2'-F modified oligonucleotide and the control oligonucleotide in 50% FBS or with a specific nuclease at 37°C.[2][3]

-

Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Stop the enzymatic reaction (e.g., by adding a chelating agent like EDTA or by heat inactivation).

-

Analyze the integrity of the oligonucleotides at each time point by PAGE or HPLC.

-

The percentage of intact oligonucleotide is quantified and plotted against time to determine the half-life.

RNase H Cleavage Assay

Objective: To evaluate the ability of a 2'-F modified antisense oligonucleotide "gapmer" to induce RNase H-mediated cleavage of a target RNA.

Materials:

-

Purified 2'-F modified "gapmer" ASO (with a central DNA "gap")

-

Target RNA transcript (often radiolabeled or fluorescently labeled)

-

Recombinant RNase H

-

RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

PAGE equipment

Procedure:

-

Anneal the ASO to the target RNA by heating and slow cooling.

-

Initiate the reaction by adding RNase H to the annealed duplex.[4][5]

-

Incubate at 37°C.

-

Take aliquots at different time points and quench the reaction.

-

Analyze the cleavage products by denaturing PAGE. The appearance of smaller RNA fragments indicates successful RNase H-mediated cleavage.

In Vitro siRNA Knockdown Experiment

Objective: To assess the gene silencing efficacy of an siRNA duplex containing 2'-F modifications.

Materials:

-

2'-F modified siRNA duplex targeting a specific mRNA

-

Control siRNA (non-targeting)

-

Mammalian cell line expressing the target gene

-

Cell culture medium and supplements

-

Transfection reagent (e.g., lipofectamine)

-

Reagents for qPCR (to measure mRNA levels) or Western blotting (to measure protein levels)

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Prepare the siRNA-transfection reagent complexes according to the manufacturer's protocol.

-

Add the complexes to the cells and incubate for a specified period (e.g., 24-72 hours).[6][7]

-

Harvest the cells and isolate RNA or protein.

-

Quantify the target mRNA levels using qPCR or the target protein levels using Western blotting.

-

Compare the expression levels in cells treated with the 2'-F modified siRNA to those treated with the control siRNA to determine the percentage of knockdown.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes where this compound plays a role through its incorporation into therapeutic oligonucleotides.

Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.

Caption: Antisense Oligonucleotide (ASO) Mechanism of Action.

Caption: siRNA-Mediated RNA Interference (RNAi) Pathway.

Conclusion

This compound is a cornerstone of modern therapeutic oligonucleotide synthesis. The 2'-fluoro modification it carries imparts superior nuclease resistance and binding affinity, properties that are essential for the development of potent and durable antisense and siRNA drugs. The well-established protocols for its incorporation via phosphoramidite chemistry and for the subsequent analysis of the resulting oligonucleotides provide a robust framework for both academic research and industrial drug development. As the field of nucleic acid therapeutics continues to advance, the strategic use of modified nucleosides like this compound will remain critical to unlocking the full potential of this promising class of medicines.

References

- 1. Analysis of thermal melting curves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neb.com [neb.com]

- 6. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. csb.vanderbilt.edu [csb.vanderbilt.edu]

A Technical Guide to 2'-Fluoro Modified Nucleosides: Properties, Applications, and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into nucleoside scaffolds has emerged as a powerful tool in medicinal chemistry and chemical biology. Among the various modifications, 2'-fluoro modified nucleosides have garnered significant attention due to their unique stereoelectronic properties that impart favorable biological and biophysical characteristics. The substitution of the 2'-hydroxyl group with a fluorine atom, an excellent bioisostere of the hydroxyl group, profoundly influences the sugar pucker conformation, metabolic stability, and binding affinity of nucleic acids.[1] This modification has led to the development of potent antiviral and anticancer agents, as well as valuable tools for elucidating biological processes.[2]

This in-depth technical guide provides a comprehensive overview of the core properties of 2'-fluoro modified nucleosides. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, a compilation of quantitative data, and visual representations of key biological pathways and experimental workflows.

Core Properties of 2'-Fluoro Modified Nucleosides

The introduction of a fluorine atom at the 2'-position of the ribose sugar ring induces a conformational preference and enhances the stability of the nucleoside and resulting oligonucleotides.

Structural Conformation

The electronegativity of the fluorine atom significantly influences the sugar pucker conformation of the nucleoside. In 2'-fluoro-ribonucleosides (2'-F-RNA), the sugar predominantly adopts a C3'-endo (North) conformation, which is characteristic of A-form helices found in RNA duplexes.[3][4] Conversely, 2'-fluoro-arabinonucleosides (2'-F-ANA or FANA), where the fluorine atom is in the up or β-position, favor a C2'-endo (South) conformation, similar to that of B-form DNA.[3] This conformational pre-organization plays a crucial role in the binding affinity and biological activity of oligonucleotides containing these modifications.

Enhanced Thermal Stability and Nuclease Resistance

Oligonucleotides incorporating 2'-fluoro modifications exhibit increased thermal stability (Tm) when hybridized to complementary DNA or RNA strands.[5] The stabilizing effect is attributed to the C3'-endo sugar pucker in 2'-F-RNA, which pre-organizes the oligonucleotide for a stable A-form duplex.[6] The increase in Tm is approximately 1.3 to 1.8 °C per 2'-fluoro modification.[5][6] Furthermore, the C-F bond is stronger than the C-O bond, and the absence of the 2'-hydroxyl group renders these modified oligonucleotides resistant to cleavage by nucleases, thereby increasing their in vivo half-life.[1][7]

Therapeutic Applications

The unique properties of 2'-fluoro modified nucleosides have been exploited in the development of various therapeutic agents.

-

Antiviral Agents: Several 2'-fluoro modified nucleosides have demonstrated potent antiviral activity.[8][9] A prominent example is Sofosbuvir (Sovaldi®), a 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine nucleotide prodrug, which is a cornerstone for the treatment of Hepatitis C virus (HCV) infection.[8][10]

-

Anticancer Agents: Gemcitabine (Gemzar®), a 2',2'-difluorodeoxycytidine analog, is a widely used chemotherapeutic agent for various cancers, including pancreatic, breast, and non-small cell lung cancer.[11][12]

-

Antisense Oligonucleotides and siRNA: The enhanced stability and binding affinity of 2'-fluoro modified oligonucleotides make them ideal candidates for antisense and RNA interference (RNAi) applications.[10] They can effectively modulate gene expression with improved potency and duration of action.

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties of 2'-fluoro modified nucleosides and oligonucleotides.

Table 1: Thermodynamic Properties of 2'-Fluoro Modified Duplexes

| Modification | Duplex Type | ΔTm per modification (°C) | ΔG°37 (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference(s) |

| 2'-F-RNA | RNA/RNA | +1.8 | More Favorable | Favorable | Similar to RNA | [4][6] |

| 2'-F-DNA | DNA/DNA | +1.3 | More Favorable | - | - | [5] |

| 2'-F-ANA | FANA/RNA | - | Less Favorable | - | - | [13] |

| 2'-F-ANA | FANA/DNA | - | Less Favorable | - | - | [13] |

Note: Thermodynamic parameters are highly sequence-dependent. The values presented are general trends observed in published studies.

Table 2: Antiviral and Anticancer Activity of Selected 2'-Fluoro Modified Nucleosides

| Compound | Modification | Target | Cell Line/Virus | EC50 / IC50 (µM) | Reference(s) |

| Sofosbuvir (active triphosphate) | 2'-F, 2'-C-Me Uridine | HCV NS5B Polymerase | HCV Genotypes 1-4 | 0.014 - 0.11 | [8] |

| Gemcitabine | 2',2'-diF-dC | DNA Synthesis | Pancreatic Cancer Cells | Varies | [14] |

| 2'-Deoxy-2'-fluorocytidine (2'-FdC) | 2'-F-dC | HCV Replication | Huh-7 (HCV replicon) | 5.0 (EC90) | [1] |

| 2'-Deoxy-2'-fluoroguanosine | 2'-F-dG | Herpes Simplex Virus (HSV-1) | - | 0.006 | [15] |

| Clevudine (L-FMAU) | 2'-F-ara-T | Hepatitis B Virus (HBV) | - | 0.1 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and evaluation of 2'-fluoro modified nucleosides.

Synthesis of 2'-Deoxy-2'-Fluorouridine

This protocol is a representative example of the synthesis of a 2'-fluoro modified nucleoside, adapted from established literature procedures.[3][16]

Materials:

-

1,3,5-Tri-O-benzoyl-α-D-ribofuranose

-

Diethylaminosulfur trifluoride (DAST)

-

Dichloromethane (DCM), anhydrous

-

Silylated uracil (B121893)

-

Tin(IV) chloride (SnCl4)

-

Methanol (B129727) (MeOH)

-

Ammonia (B1221849) in Methanol (7N)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

-

Fluorination of the Sugar: Dissolve 1,3,5-tri-O-benzoyl-α-D-ribofuranose in anhydrous DCM under an inert atmosphere (e.g., argon). Cool the solution to -78 °C. Slowly add DAST (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting fluorinated sugar by silica gel chromatography using a gradient of ethyl acetate in hexanes.

-

Glycosylation: Dissolve the purified fluorinated sugar and silylated uracil (1.5 equivalents) in anhydrous DCM. Add SnCl4 (1.2 equivalents) dropwise at 0 °C. Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Deprotection: Dissolve the crude product from the glycosylation step in 7N ammonia in methanol. Stir at room temperature for 16-24 hours. Concentrate the reaction mixture under reduced pressure. Purify the final product, 2'-deoxy-2'-fluorouridine, by silica gel chromatography using a gradient of methanol in DCM.

Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides

This protocol outlines the general procedure for incorporating 2'-fluoro modified phosphoramidites into oligonucleotides using an automated DNA/RNA synthesizer.[13][17]

Materials:

-

Controlled pore glass (CPG) solid support functionalized with the first nucleoside.

-

2'-Fluoro modified and standard deoxynucleoside phosphoramidites (A, C, G, T/U).

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).

-

Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).

-

Oxidizing solution (e.g., iodine in THF/water/pyridine).

-

Deblocking solution (e.g., 3% trichloroacetic acid in DCM).

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of methylamine (B109427) and ammonium hydroxide).

-

Anhydrous acetonitrile.

Procedure:

-

Synthesizer Setup: Load the phosphoramidites, reagents, and the CPG column onto the automated synthesizer according to the manufacturer's instructions.

-

Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

-

Coupling: Activation of the incoming phosphoramidite (B1245037) with the activator and its reaction with the free 5'-hydroxyl group. A longer coupling time (e.g., 6-10 minutes) is often used for modified phosphoramidites.[18][19]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.

-

Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

-

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with the cleavage and deprotection solution at an elevated temperature (e.g., 55 °C for 8-12 hours).

-

Purification: The crude oligonucleotide is purified by methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.

Thermal Melting (Tm) Analysis

This protocol describes the determination of the melting temperature of a nucleic acid duplex using UV-Vis spectrophotometry.[20][21]

Materials:

-

Purified oligonucleotides (modified and complementary strands).

-

Melting buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0).

-

UV-Vis spectrophotometer with a temperature controller.

Procedure:

-

Sample Preparation: Dissolve the oligonucleotides in the melting buffer to a final concentration of approximately 2-5 µM for each strand.

-

Annealing: Heat the sample to 95 °C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.

-

Data Collection: Place the sample in the spectrophotometer and record the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20 °C) to a final temperature (e.g., 90 °C) at a controlled ramp rate (e.g., 0.5-1.0 °C/min).

-

Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated into single strands. This is typically calculated from the first derivative of the melting curve, where the peak of the derivative corresponds to the Tm. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the shape of the melting curve.[22]

In Vitro Anticancer Activity (MTT Assay)

This protocol details a colorimetric assay to assess the cytotoxicity of 2'-fluoro modified nucleosides against cancer cell lines.[9][15]

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

2'-Fluoro modified nucleoside compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 2'-fluoro modified nucleoside in culture medium and add them to the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 48-72 hours) at 37 °C in a 5% CO2 incubator.

-

MTT Addition: Remove the medium containing the compound and add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37 °C.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antiviral Activity (Plaque Reduction Assay)

This protocol describes a method to determine the antiviral activity of 2'-fluoro modified nucleosides.[14][23]

Materials:

-

Host cell line susceptible to the virus of interest.

-

Virus stock with a known titer.

-

2'-Fluoro modified nucleoside compound.

-

Culture medium and overlay medium (e.g., containing carboxymethylcellulose or agarose).

-

Staining solution (e.g., crystal violet).

-

6-well or 12-well cell culture plates.

Procedure:

-

Cell Seeding: Seed the host cells into plates to form a confluent monolayer.

-

Compound and Virus Incubation: Prepare serial dilutions of the 2'-fluoro modified nucleoside. In separate tubes, pre-incubate a fixed amount of virus (e.g., 100 plaque-forming units) with each drug dilution for 1 hour at 37 °C.

-

Infection: Remove the culture medium from the cells and infect them with the virus-drug mixtures. Allow the virus to adsorb for 1-2 hours.

-

Overlay: Remove the inoculum and add the overlay medium to each well. This restricts the spread of the virus to adjacent cells.

-

Incubation: Incubate the plates at 37 °C in a 5% CO2 incubator until plaques are visible (typically 2-5 days).

-

Plaque Visualization: Remove the overlay, fix the cells (e.g., with 10% formalin), and stain with crystal violet.

-

Data Analysis: Count the number of plaques in each well. The EC50 value (the effective concentration that reduces the number of plaques by 50% compared to the virus control) is determined by plotting the percentage of plaque reduction against the log of the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to 2'-fluoro modified nucleosides.

Gemcitabine Mechanism of Action

Caption: Intracellular activation and mechanism of action of Gemcitabine.

Sofosbuvir Mechanism of Action

Caption: Intracellular activation and mechanism of action of Sofosbuvir.

Experimental Workflow for Antiviral Screening

Caption: Workflow for a plaque reduction assay.

Conclusion

2'-Fluoro modified nucleosides represent a cornerstone of modern medicinal chemistry, offering a versatile platform for the development of novel therapeutics and powerful research tools. Their unique structural and biophysical properties, including enhanced stability and conformational rigidity, have led to significant advances in the treatment of viral infections and cancer. This technical guide has provided a comprehensive overview of these properties, supported by quantitative data and detailed experimental protocols. The continued exploration of 2'-fluoro modifications, both alone and in combination with other chemical alterations, promises to yield a new generation of highly effective and specific nucleic acid-based drugs and probes.

References

- 1. RNase H-based cleavage assay to monitor 2′-O-methylation [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. neb.com [neb.com]

- 4. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [bio-protocol.org]

- 6. CN104710491A - Preparation method for (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine - Google Patents [patents.google.com]

- 7. mybiosource.com [mybiosource.com]

- 8. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [en.bio-protocol.org]

- 9. researchhub.com [researchhub.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. icpms.labrulez.com [icpms.labrulez.com]

- 13. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. mayo.edu [mayo.edu]

- 16. academic.oup.com [academic.oup.com]

- 17. alfachemic.com [alfachemic.com]

- 18. Improved thermodynamic parameters and helix initiation factor to predict stability of DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]

- 20. UV Melting Analysis [bio-protocol.org]

- 21. UV melting of oligonucleotides [bio-protocol.org]

- 22. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bioagilytix.com [bioagilytix.com]

A Comprehensive Technical Review of 2'-Deoxy-2'-fluoro-cytidine (Gemcitabine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-deoxy-2'-fluoro-cytidine, widely known as Gemcitabine (B846), is a synthetic nucleoside analog of deoxycytidine that has become a cornerstone in the treatment of various solid tumors.[1][2] Marketed under the brand name Gemzar, among others, it is a prodrug that requires intracellular activation to exert its cytotoxic effects.[1][2] Its primary mechanism involves the disruption of DNA synthesis, leading to cell cycle arrest and apoptosis.[3][4] This technical guide provides an in-depth review of Gemcitabine's synthesis, mechanism of action, pharmacokinetics, clinical applications, and the molecular pathways contributing to drug resistance. It includes summaries of quantitative data, detailed experimental protocols for its study, and visualizations of key cellular pathways to support further research and development.

Chemical Properties and Synthesis

Gemcitabine is a pyrimidine (B1678525) nucleoside analog where the hydrogen atoms on the 2' carbon of the deoxycytidine sugar moiety are replaced by fluorine atoms.[2][5] This structural modification is crucial for its mechanism of action. The synthesis of Gemcitabine is a complex process that has been approached through various methods, including the use of fluorinated building blocks and nucleophilic or electrophilic fluorination of sugar precursors.[5][6] The original synthesis was developed at Eli Lilly and Company.[2] A generalized, conceptual workflow for its chemical synthesis is outlined below.

Pharmacology

Mechanism of Action

Gemcitabine is a prodrug that must be activated intracellularly to exert its cytotoxic effects.[1] Its mechanism is multifaceted, involving disruption of DNA synthesis through two primary actions of its active metabolites.

-

Cellular Uptake and Activation: Gemcitabine is hydrophilic and enters the cell via nucleoside transporters, primarily human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs).[7][8] Once inside, it undergoes sequential phosphorylation. The initial and rate-limiting step is the conversion to gemcitabine monophosphate (dFdCMP) by the enzyme deoxycytidine kinase (dCK).[4][7] Subsequently, other kinases convert dFdCMP into the active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[3][7]

-

Inhibition of DNA Synthesis:

-

Chain Termination: The active metabolite dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the elongating strand of DNA during replication.[3][4] After dFdCTP is incorporated, one additional nucleotide is added before DNA polymerase is unable to proceed further.[1] This "masked chain termination" makes the error difficult for cellular proofreading and repair enzymes to excise, leading to an irreparable error that halts DNA synthesis.[1][2]

-

Ribonucleotide Reductase Inhibition: The diphosphate metabolite, dFdCDP, inhibits the enzyme ribonucleotide reductase (RNR).[2] RNR is essential for generating the pool of deoxynucleotides (including dCTP) required for DNA synthesis. By inhibiting RNR, dFdCDP depletes the intracellular concentration of dCTP, which reduces competition and thereby increases the likelihood of dFdCTP being incorporated into DNA.[2][3] This process is a unique feature known as "self-potentiation".[1]

-

-

Induction of Apoptosis: The collective disruption of DNA synthesis and repair mechanisms triggers cellular stress responses, leading to cell cycle arrest, primarily at the G1/S-phase boundary, and ultimately inducing programmed cell death (apoptosis).[3][4][9]

Pharmacokinetics and Metabolism

Gemcitabine is administered intravenously and exhibits distinct pharmacokinetic properties.[7] Its metabolism is rapid and extensive, primarily driven by the enzyme cytidine (B196190) deaminase (CDA), which is found in the liver, kidneys, blood, and other tissues.[3][8]

| Parameter | Value / Description | Reference(s) |

| Administration | Intravenous Infusion | [7] |

| Distribution | Widely distributed into tissues. | [3][10] |

| Protein Binding | < 10% | [2][3] |

| Metabolism | Rapidly deaminated by cytidine deaminase (CDA) to the inactive metabolite 2′,2′-difluorodeoxyuridine (dFdU). | [3][8] |

| Elimination Half-Life | Varies by infusion duration:- Short infusions (<70 min): 32–94 minutes- Long infusions: 245–638 minutes | [2][10] |

| Excretion | Primarily renal. 92-98% of a dose is recovered in urine, mostly as dFdU (<10% as unchanged Gemcitabine). | [3][10] |

| Oral Bioavailability | Low, approximately 10%, due to extensive first-pass metabolism. | [11] |

| Clearance | Gender differences observed; females have ~30% lower clearance. Clearance also decreases with age. | [3] |

Clinical Applications and Dosing

Gemcitabine is a key agent in the treatment of several cancers, often in combination with other chemotherapeutics like cisplatin, paclitaxel, and carboplatin.[12][13][14]

| Cancer Type | Typical Regimen | Reference(s) |

| Pancreatic Cancer | Single Agent: 1000 mg/m² IV over 30 min, weekly for up to 7 weeks, then 1 week rest. Followed by weekly on Days 1, 8, 15 of a 28-day cycle. | [12][15][16] |

| Non-Small Cell Lung Cancer (NSCLC) | Combination w/ Cisplatin (28-day cycle): 1000 mg/m² on Days 1, 8, 15. Cisplatin 100 mg/m² on Day 1 after Gemcitabine. | [12][16] |

| Combination w/ Cisplatin (21-day cycle): 1250 mg/m² on Days 1, 8. Cisplatin 100 mg/m² on Day 1 after Gemcitabine. | [12][16] | |

| Breast Cancer | Combination w/ Paclitaxel: 1250 mg/m² on Days 1 and 8 of a 21-day cycle. Given after Paclitaxel (175 mg/m²) on Day 1. | [12][16] |

| Ovarian Cancer | Combination w/ Carboplatin: 1000 mg/m² on Days 1 and 8 of a 21-day cycle. Given before Carboplatin (AUC 4) on Day 1. | [12][15][16] |

Dosage adjustments are frequently required based on hematological toxicity (myelosuppression), specifically absolute neutrophil and platelet counts.[12][17]

Mechanisms of Drug Resistance

The development of resistance, either intrinsic or acquired, is a significant limitation to the clinical efficacy of Gemcitabine.[18][19] Resistance is multifactorial, involving changes at various stages of the drug's activity.

-

Reduced Drug Influx: Downregulation of the primary nucleoside transporter hENT1 limits the amount of Gemcitabine that can enter the cancer cell.[18][20]

-

Impaired Activation: Reduced expression or activity of deoxycytidine kinase (dCK), the rate-limiting enzyme for activation, prevents the conversion of Gemcitabine to its active phosphorylated forms.[18][20]

-

Increased Inactivation: Overexpression of enzymes like cytidine deaminase (CDA) can lead to rapid conversion of Gemcitabine to its inactive dFdU form.

-

Target Alterations: Upregulation of the M1 or M2 subunits of ribonucleotide reductase (RRM1/RRM2) can overcome the inhibitory effect of dFdCDP.[18][20]

-

Enhanced DNA Repair: Cancer cells can enhance their DNA damage repair pathways to counteract the effects of Gemcitabine incorporation.[18]

-

Evasion of Apoptosis: Activation of pro-survival and anti-apoptotic signaling pathways, such as PI3K/Akt, Hedgehog, and Wnt, can render cells resistant to Gemcitabine-induced cell death.[20][21][22]

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins can actively pump the drug out of the cell.[18][20]

Key Experimental Protocols

Evaluating the efficacy and mechanism of Gemcitabine in a preclinical setting involves a standard set of in vitro assays.

Cell Viability / Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, which can be quantified by spectrophotometry.

-

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of Gemcitabine (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. The IC50 (half-maximal inhibitory concentration) can be determined by non-linear regression analysis.

-

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Principle: A fluorescent dye, such as Propidium Iodide (PI), stoichiometrically binds to DNA. The amount of fluorescence emitted by a cell is directly proportional to its DNA content, allowing for cell cycle phase determination.

-

Methodology:

-

Cell Culture & Treatment: Grow and treat cells with Gemcitabine for the desired time.

-

Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells to remove ethanol. Resuspend in a staining solution containing a DNA dye (e.g., PI) and RNase A (to prevent staining of double-stranded RNA).

-

Data Acquisition: Analyze the samples using a flow cytometer.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase. An accumulation of cells in the S phase is expected following Gemcitabine treatment.[23][24]

-

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC, APC) and can detect these exposed PS residues. Propidium Iodide (PI) is a membrane-impermeable DNA dye used to identify cells with compromised membranes (late apoptotic/necrotic cells).

-

Methodology:

-

Cell Treatment: Treat cells with Gemcitabine as required.

-

Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI.

-

Incubation: Incubate in the dark at room temperature for approximately 15 minutes.

-

Analysis: Analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

References

- 1. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gemcitabine - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]

- 5. The synthesis of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. ClinPGx [clinpgx.org]

- 8. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reference.medscape.com [reference.medscape.com]

- 13. Combination therapy with gemcitabine in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GEMCITABINE-CISPLATIN - NCI [cancer.gov]

- 15. pfizermedical.com [pfizermedical.com]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Gemcitabine Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]

- 18. Frontiers | Clinical application and drug resistance mechanism of gemcitabine [frontiersin.org]

- 19. files.core.ac.uk [files.core.ac.uk]

- 20. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. Resistance of pancreatic cancer to gemcitabine treatment is dependent on mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cell cycle perturbation induced by gemcitabine in human tumor cells in cell culture, xenografts and bladder cancer patients: implications for clinical trial designs combining gemcitabine with a Chk1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Effect of Gemcitabine on Cell Cycle Arrest and microRNA Signatures in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

5'-O-DMT-N4-Bz-2'-F-dC: A Comprehensive Technical Guide for Researchers

CAS Number: 146954-77-0

This in-depth technical guide provides a comprehensive overview of 5'-O-DMT-N4-Bz-2'-F-dC, a crucial building block in the synthesis of modified oligonucleotides. Tailored for researchers, scientists, and professionals in drug development, this document details the properties, synthesis, and applications of this compound, with a focus on its role in the development of nuclease-resistant aptamers and antisense oligonucleotides.

Core Compound Properties

This compound is a protected nucleoside phosphoramidite (B1245037) of 2'-fluoro-2'-deoxycytidine. The key structural features, which are pivotal to its function in oligonucleotide synthesis, include:

-

5'-O-Dimethoxytrityl (DMT) group: An acid-labile protecting group on the 5'-hydroxyl function, essential for the stepwise, controlled synthesis of oligonucleotides on a solid support. Its removal allows for the subsequent coupling of the next phosphoramidite monomer.

-

N4-Benzoyl (Bz) group: A base-labile protecting group for the exocyclic amine of cytidine, preventing unwanted side reactions during the synthesis process.

-

2'-Fluorine (2'-F) modification: The substitution of the 2'-hydroxyl group with fluorine imparts desirable biological properties to the resulting oligonucleotide, most notably enhanced nuclease resistance and increased thermal stability of duplexes with target RNA.[1][2][3][4]

-

3'-Phosphoramidite group: The reactive moiety that enables the formation of the phosphodiester linkage with the free 5'-hydroxyl group of the growing oligonucleotide chain.

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 146954-77-0 | |

| Molecular Formula | C37H34FN3O7 (for the nucleoside) | |

| Molecular Weight | 651.69 g/mol (for the nucleoside) | |

| Purity | Typically >98% by HPLC | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in acetonitrile (B52724), DMSO | |

| Storage Conditions | -20°C, under inert atmosphere |

Role in Oligonucleotide Synthesis and Applications

The primary application of this compound is in the solid-phase synthesis of modified oligonucleotides, particularly for therapeutic and diagnostic purposes. The incorporation of 2'-fluoro-modified nucleosides offers significant advantages:

-

Enhanced Nuclease Resistance: The presence of the 2'-fluoro group provides steric hindrance, making the phosphodiester backbone less susceptible to degradation by cellular nucleases. This increased stability is a critical attribute for in vivo applications of oligonucleotides.[1][2][3]

-

Increased Binding Affinity: Oligonucleotides containing 2'-fluoro modifications exhibit higher binding affinity to complementary RNA targets, leading to more stable duplexes. This is reflected in an increased melting temperature (Tm) of the duplex.[1][3]

-

Aptamer Development: 2'-fluoro modified oligonucleotides are extensively used in the selection of aptamers through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX).[2][5][6] The resulting aptamers, which are structured nucleic acids that bind to specific targets, benefit from the enhanced stability and affinity conferred by the 2'-fluoro modifications.

-

Antisense Technology: In antisense applications, 2'-fluoro-modified oligonucleotides can be used to modulate gene expression by binding to specific mRNA targets.

Experimental Protocols

Solid-Phase Synthesis of a 2'-Fluoro-Modified Oligonucleotide

This section outlines a generalized protocol for the automated solid-phase synthesis of an oligonucleotide incorporating this compound phosphoramidite. The synthesis cycle is a repetitive process involving four key steps for each nucleotide addition.

Materials and Reagents:

-

This compound phosphoramidite

-

Other required phosphoramidites (A, G, T/U, potentially with 2'-F or other modifications)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Acetonitrile (anhydrous)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Activator solution (e.g., 0.45 M tetrazole in acetonitrile)

-

Capping solution (e.g., Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF)

-

Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)

-

Purification buffers (e.g., triethylammonium (B8662869) acetate (B1210297) for HPLC)

Instrumentation:

-

Automated DNA/RNA synthesizer

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass spectrometer

Procedure:

-

Preparation: Dissolve the this compound phosphoramidite and other required phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M). Install the reagents on the automated synthesizer.

-

Synthesis Cycle:

-

Deblocking (Detritylation): The CPG support is treated with the deblocking solution to remove the DMT group from the 5'-hydroxyl of the immobilized nucleoside, making it available for the next coupling reaction.

-

Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester linkage using the oxidizing solution.

-

-

Chain Elongation: The synthesis cycle is repeated for each subsequent nucleotide to be added to the sequence.

-

Cleavage and Deprotection:

-

Upon completion of the synthesis, the CPG support is treated with a cleavage and deprotection solution (e.g., concentrated ammonium hydroxide at 55°C for 8-16 hours) to cleave the oligonucleotide from the support and remove the benzoyl and other base-protecting groups.

-

If the oligonucleotide contains RNA linkages, a subsequent step with a fluoride-containing reagent (e.g., triethylamine (B128534) trihydrofluoride) is required to remove the 2'-O-silyl protecting groups.

-

-

Purification: The crude oligonucleotide solution is typically purified by reverse-phase HPLC. The desired full-length product is collected, and its identity and purity are confirmed by mass spectrometry and analytical HPLC.[7]

SELEX Workflow for 2'-Fluoro-Modified RNA Aptamer Selection

This protocol describes the general workflow for the in vitro selection of 2'-fluoro-modified RNA aptamers.

Materials and Reagents:

-

Single-stranded DNA (ssDNA) library with randomized region flanked by constant primer binding sites

-

Primers for PCR amplification

-

2'-fluoro-dCTP and 2'-fluoro-dUTP

-

ATP and GTP

-

T7 RNA polymerase (mutant, e.g., Y639F, for efficient incorporation of 2'-fluoro nucleotides)

-

Reverse transcriptase

-

Taq DNA polymerase

-

Target molecule (e.g., protein) immobilized on a solid support (e.g., magnetic beads)

-

Binding and washing buffers

Procedure:

-

Initial RNA Pool Generation: The ssDNA library is amplified by PCR, and the resulting double-stranded DNA is used as a template for in vitro transcription with T7 RNA polymerase in the presence of 2'-fluoro-dCTP, 2'-fluoro-dUTP, ATP, and GTP to generate a 2'-fluoro-modified RNA library.

-

Selection: The 2'-fluoro-RNA pool is incubated with the immobilized target molecule.

-

Partitioning: Unbound RNA molecules are washed away.

-

Elution: The RNA molecules that have bound to the target are eluted.

-

Amplification: The eluted RNA is reverse transcribed to cDNA, which is then amplified by PCR to generate a new DNA template pool enriched in sequences that bind to the target.

-

Iteration: The enriched DNA pool is used for the next round of in vitro transcription, and the selection and amplification steps are repeated for several rounds (typically 8-12 cycles) to enrich for high-affinity aptamers.[5]

-

Sequencing and Characterization: The final enriched DNA pool is cloned and sequenced to identify individual aptamer candidates. The binding affinity and specificity of the selected aptamers are then characterized.

Visualizations

Solid-Phase Oligonucleotide Synthesis Cycle

Caption: Automated solid-phase oligonucleotide synthesis cycle.

SELEX Workflow for 2'-Fluoro-Modified Aptamer Selection

References

- 1. trilinkbiotech.com [trilinkbiotech.com]

- 2. Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A system for in vitro selection of fully 2′-modified RNA aptamers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01505C [pubs.rsc.org]

- 4. Selection of 2'-Fluoro-Modified Aptamers with Optimized Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Robotic assisted generation of 2′-deoxy-2′-fluoro-modifed RNA aptamers – High performance enabling strategies in aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2′ fluoro Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]

- 7. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

5'-O-DMT-N4-Bz-2'-F-dC: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on 5'-O-DMT-N4-Bz-2'-F-dC, a crucial building block in the synthesis of modified oligonucleotides for therapeutic and research applications. This document outlines its chemical properties, the general methodology for its use in solid-phase oligonucleotide synthesis, and the known biological implications of incorporating 2'-fluoro modifications into nucleic acid-based therapeutics.

Core Compound Data

This compound is a protected nucleoside phosphoramidite (B1245037), a key reagent used in the chemical synthesis of DNA and RNA sequences. The protecting groups, Dimethoxytrityl (DMT) on the 5'-hydroxyl, Benzoyl (Bz) on the N4-amino group of cytidine, and the 2'-fluoro (2'-F) modification, each play a critical role in enabling the controlled, stepwise addition of nucleotides during solid-phase synthesis and in conferring desirable biological properties to the final oligonucleotide product.

| Property | Value | Reference(s) |

| Molecular Weight | 651.68 g/mol | [1] |

| Chemical Formula | C37H34FN3O7 | [1] |

| CAS Number | 146954-77-0 | [1] |

| Appearance | White to off-white solid | |

| Storage Conditions | -20°C, protect from light and moisture | [2] |

| Primary Application | Oligonucleotide Synthesis | [3] |

The Role of Protecting Groups and Modifications

The strategic placement of protecting groups and the 2'-fluoro modification are central to the utility of this compound.

-

5'-O-Dimethoxytrityl (DMT): This acid-labile group protects the 5'-hydroxyl of the deoxycytidine. Its removal in a controlled manner during the synthesis cycle allows for the stepwise elongation of the oligonucleotide chain in the 3' to 5' direction.[3]

-

N4-Benzoyl (Bz): This base-labile group protects the exocyclic amine of the cytosine base, preventing unwanted side reactions during the phosphoramidite coupling steps.[3]

-

2'-Fluoro (2'-F): The substitution of the 2'-hydroxyl group with fluorine imparts significant and advantageous properties to the resulting oligonucleotide. This modification enhances the nuclease resistance of the oligonucleotide, thereby increasing its stability in biological systems.[4] Furthermore, the 2'-fluoro group favors an RNA-like (A-form) helical conformation, which can lead to increased binding affinity for complementary RNA targets.[4]

Experimental Protocols

While a detailed, step-by-step synthesis of this compound is proprietary to commercial suppliers, the general workflow for its use in automated solid-phase oligonucleotide synthesis via phosphoramidite chemistry is well-established.

General Protocol for Oligonucleotide Synthesis using this compound Phosphoramidite

This protocol outlines the key steps in a standard automated oligonucleotide synthesis cycle.

-

Deblocking (Detritylation): The synthesis begins with the removal of the 5'-DMT group from the solid support-bound nucleoside using a mild acid, typically trichloroacetic acid (TCA) in dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Coupling: The this compound phosphoramidite is activated with a catalyst, such as tetrazole, and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is highly efficient, typically exceeding 98-99% yield.

-

Capping: To prevent the formation of deletion-mutant oligonucleotides, any unreacted 5'-hydroxyl groups are "capped" by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, commonly an iodine solution in a mixture of water, pyridine, and tetrahydrofuran.

-

Cycle Repetition: The four steps (deblocking, coupling, capping, and oxidation) are repeated for each subsequent nucleotide to be added to the sequence.

-

Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (benzoyl from the bases and cyanoethyl from the phosphate backbone) are removed using a strong base, typically concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine. The DMT group can be left on for purification purposes ("DMT-on") or removed with acid.

-

Purification: The final oligonucleotide product is purified, typically by high-performance liquid chromatography (HPLC), to isolate the full-length product from shorter, failed sequences.

Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.

Biological Activity and Signaling Pathways

The incorporation of 2'-fluoro-2'-deoxycytidine into oligonucleotides has significant biological consequences, primarily in the development of antiviral and anticancer therapeutics.

Mechanism of Action in Viral Inhibition

The primary mechanism of action for many 2'-fluoro-modified nucleoside analogs is the inhibition of viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase.[4][5]

-

Cellular Uptake and Phosphorylation: The modified nucleoside enters the cell and is subsequently phosphorylated by cellular kinases to its active triphosphate form.

-

Incorporation into Viral Genome: The triphosphate analog is recognized by the viral polymerase and incorporated into the growing viral RNA or DNA chain.

-

Chain Termination: The presence of the 2'-fluoro modification can act as a chain terminator, preventing further elongation of the nucleic acid strand and thereby halting viral replication.[5]

Caption: Mechanism of Viral Replication Inhibition.

Potential Off-Target Effects and Cellular Interactions

While highly effective, oligonucleotides containing 2'-fluoro modifications can exhibit off-target effects through unintended interactions with cellular proteins. Research has shown that 2'-fluoro-modified phosphorothioate (B77711) oligonucleotides can bind with high affinity to certain intracellular proteins, such as P54nrb and PSF of the Drosophila behavior/human splicing (DBHS) family.[6][7] This interaction can lead to the degradation of these proteins, which are involved in critical cellular processes like DNA repair and RNA splicing.[7][8] The loss of DBHS proteins has been associated with increased DNA double-strand breaks and the activation of the p53 signaling pathway, potentially leading to apoptosis.[9][10]

Caption: Potential Off-Target Cellular Effects.

Conclusion

This compound is an indispensable reagent for the synthesis of modified oligonucleotides with enhanced therapeutic potential. The 2'-fluoro modification provides increased stability and target affinity, making it a valuable tool in the development of antisense, siRNA, and aptamer-based drugs. However, researchers and drug developers must also consider the potential for off-target effects due to interactions with cellular proteins. A thorough understanding of both the on-target mechanisms and potential off-target interactions is crucial for the successful clinical translation of therapies utilizing this important chemical modification.

References

- 1. This compound | CAS#:146954-77-0 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. myuchem.com [myuchem.com]

- 4. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Dawn of a New Era in Nucleic Acid Therapeutics: A Technical Guide to 2'-Fluoro Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of nucleic acid therapeutics has been revolutionized by the advent of chemically modified oligonucleotides. Among these, 2'-fluoro nucleic acids (2'-FNA) have emerged as a cornerstone technology, offering a unique combination of enhanced stability, high binding affinity, and biological activity. This technical guide provides an in-depth exploration of the discovery, history, and core properties of 2'-FNA, tailored for researchers, scientists, and drug development professionals. We delve into the critical quantitative data, detailed experimental protocols, and the molecular pathways influenced by these powerful therapeutic agents.

A Journey Through Time: The Discovery and History of 2'-Fluoro Nucleic Acids

The story of 2'-fluoro nucleic acids begins in the mid-20th century, with the first synthesis of a 2'-fluoro nucleoside, 2'-deoxy-2'-fluorouridine, reported in 1961.[1] This seminal discovery laid the groundwork for decades of research into the unique properties conferred by the substitution of the 2'-hydroxyl group with a fluorine atom. The introduction of fluorine, the most electronegative element, at this position induces a C3'-endo sugar pucker, similar to that of RNA, which preorganizes the nucleotide for an A-form helical structure.[2][3] This conformational preference is a key determinant of the enhanced binding affinity of 2'-FNA to RNA targets.

Core Properties of 2'-Fluoro Nucleic Acids: A Quantitative Overview

The superior performance of 2'-FNA in therapeutic applications stems from a collection of advantageous physicochemical properties. The following tables summarize the key quantitative data that underscore the utility of this modification.

| Property | Unmodified DNA | Unmodified RNA | 2'-O-Methyl RNA | 2'-Fluoro RNA |

| Thermal Stability (ΔTm per modification, °C) | N/A | +1.0 | +1.3 | +1.8 |

| Target: RNA |

Table 1: Enhancement of Thermal Stability. The change in melting temperature (Tm) per modification when hybridized to a complementary RNA strand. Data compiled from multiple sources.[2][10]

| Nuclease | Unmodified DNA | Unmodified RNA | 2'-Fluoro RNA |

| Snake Venom Phosphodiesterase | Susceptible | Susceptible | Resistant |

| DNase I | Susceptible | Resistant | Resistant |

| RNase A | Resistant | Susceptible | Resistant |

| Lambda Exonuclease | Susceptible | N/A | Resistant |

Table 2: Nuclease Resistance Profile. A summary of the resistance of different nucleic acid types to common nucleases.[2][6][10][11]

| Binding Partner | Unmodified DNA | Unmodified RNA | 2'-Fluoro RNA |

| Complementary RNA | Moderate | High | Very High |

Table 3: Relative Binding Affinity. A qualitative comparison of the binding affinity of different oligonucleotides to a complementary RNA target.[4][12]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of 2'-fluoro nucleic acids, as well as their application in functional assays.

Synthesis of 2'-Fluoro Nucleoside Phosphoramidites

The synthesis of 2'-fluoro nucleoside phosphoramidites is a critical first step. While various methods exist, a common approach involves the fluorination of a suitably protected nucleoside precursor.[13][14][15]

Materials:

-

Protected 2,2'-anhydrouridine (B559692)

-

Olah's reagent (pyridine-polyhydrogen fluoride) or other fluorinating agent

-

Protecting group reagents (e.g., dimethoxytrityl chloride, benzoyl chloride)

-

Phosphitylating reagent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite)

-

Anhydrous solvents (e.g., pyridine, dichloromethane, acetonitrile)

-

Silica (B1680970) gel for chromatography

Protocol:

-

Fluorination: React the protected 2,2'-anhydrouridine with a fluorinating agent, such as Olah's reagent, in an anhydrous solvent. This reaction opens the anhydro ring and introduces the fluorine atom at the 2'-position with inversion of configuration, yielding the arabino-configured 2'-fluoro nucleoside.[14][15]

-

Protection of Exocyclic Amines (for A, C, G): Protect the exocyclic amino groups of the nucleobases using standard procedures (e.g., benzoylation for A and C, isobutyrylation for G).

-

5'-Hydroxyl Protection: Protect the 5'-hydroxyl group with an acid-labile dimethoxytrityl (DMT) group by reacting the nucleoside with DMT-chloride in pyridine.

-

Phosphitylation: React the 3'-hydroxyl group of the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base (e.g., N,N-diisopropylethylamine) in anhydrous acetonitrile.

-

Purification: Purify the resulting 2'-fluoro nucleoside phosphoramidite (B1245037) by silica gel chromatography.

Automated Solid-Phase Synthesis of 2'-Fluoro Oligonucleotides

The incorporation of 2'-fluoro phosphoramidites into oligonucleotides is achieved using standard automated solid-phase synthesis protocols on a DNA/RNA synthesizer.[5][7]

The synthesis cycle consists of four main steps:

-

Detritylation: Removal of the 5'-DMT protecting group from the solid-support-bound nucleoside with a mild acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: Addition of the 2'-fluoro phosphoramidite monomer and an activator (e.g., tetrazole) to the support. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a water/pyridine/THF solution).

This cycle is repeated for each subsequent nucleotide addition. After the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a final deprotection step, typically with aqueous ammonia. The crude oligonucleotide is then purified, commonly by HPLC.

Measurement of Thermal Stability (Melting Temperature, Tm)

The melting temperature (Tm) is a key indicator of the stability of a nucleic acid duplex. It is determined by monitoring the change in UV absorbance of a duplex solution as the temperature is increased.[16][17][18]

Materials:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

-

Lyophilized oligonucleotides (2'-FNA-modified and control)

-

Melting buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0)

Protocol:

-

Sample Preparation: Dissolve the purified oligonucleotides in the melting buffer to a final concentration of 1-2 µM.[19] For duplex Tm measurements, mix equimolar amounts of the complementary strands.

-

Annealing: Heat the duplex solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper hybridization.

-

Data Acquisition: Place the cuvette in the spectrophotometer and record the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).

-

Data Analysis: Plot the absorbance versus temperature to generate a melting curve. The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the inflection point of the sigmoidal curve. This is typically calculated by finding the maximum of the first derivative of the melting curve.

Nuclease Resistance Assay

This assay evaluates the stability of 2'-FNA oligonucleotides in the presence of nucleases.[2][6]

Materials:

-

2'-FNA modified oligonucleotide and unmodified control

-

Nuclease (e.g., snake venom phosphodiesterase, DNase I, or RNase A)

-

Appropriate reaction buffer for the chosen nuclease

-

Polyacrylamide gel electrophoresis (PAGE) system or HPLC

-

Loading dye

-

Staining agent (e.g., SYBR Gold) or UV detector for HPLC

Protocol:

-

Reaction Setup: In separate tubes, incubate a fixed amount of the 2'-FNA modified oligonucleotide and the unmodified control with the nuclease in its reaction buffer. Include a no-nuclease control for each oligonucleotide.

-

Incubation: Incubate the reactions at the optimal temperature for the nuclease (e.g., 37°C) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching: Stop the reaction at each time point by adding a quenching solution (e.g., EDTA for metallonucleases) or by heat inactivation.

-

Analysis: Analyze the reaction products by denaturing PAGE or HPLC. Visualize the results by staining the gel or by monitoring the UV absorbance of the HPLC eluate.

-

Interpretation: Compare the degradation of the 2'-FNA modified oligonucleotide to the unmodified control over time. Increased resistance is indicated by a higher percentage of intact oligonucleotide at later time points.

Impact on Cellular Pathways and Experimental Workflows

2'-Fluoro nucleic acids have a profound impact on cellular processes, particularly in the context of RNA interference (RNAi). The enhanced stability and binding affinity of 2'-FNA-modified siRNAs make them potent tools for gene silencing.

RNA Interference (RNAi) Signaling Pathway

Caption: The RNA interference pathway initiated by a 2'-fluoro-modified siRNA.

Experimental Workflow for In Vitro RNA Interference

Caption: A streamlined workflow for conducting in vitro gene silencing experiments.

Conclusion

2'-Fluoro nucleic acids represent a mature and highly effective chemical modification strategy in the field of nucleic acid therapeutics. Their discovery and subsequent development have been driven by a deep understanding of nucleic acid chemistry and biology. The exceptional properties of 2'-FNA, including enhanced thermal stability, robust nuclease resistance, and high binding affinity, have established them as indispensable tools for researchers and drug developers. As our understanding of gene function and disease pathology continues to expand, the versatility and potency of 2'-fluoro nucleic acids will undoubtedly continue to fuel the development of next-generation therapies for a wide range of human diseases.

References

- 1. Optimizing the workflow for successful RNA interference (RNAi) experiments in difficult-to-transfect cells [horizondiscovery.com]

- 2. researchgate.net [researchgate.net]

- 3. Gene Link - Duplex Stability and Nuclease Resistance 2-F-RNA Monomer [genelink.com]

- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 8. twistbioscience.com [twistbioscience.com]

- 9. The Typical RNAi Workflow in 5 Steps - Nordic Biosite [nordicbiosite.com]

- 10. trilinkbiotech.com [trilinkbiotech.com]

- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 12. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 13. RNA-induced silencing complex - Wikipedia [en.wikipedia.org]

- 14. Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 17. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]

- 18. Investigating Tm Method Specificity Using Oligonucleotide Sequence Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tm prediction [qiagen.com]

- 20. researchgate.net [researchgate.net]

- 21. RNAi: RISC gets loaded - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The RNA-induced Silencing Complex: A Versatile Gene-silencing Machine - PMC [pmc.ncbi.nlm.nih.gov]